Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIULLGTDZPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58N10O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408691 | |
| Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121822-32-0 | |
| Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 sequence analysis and motifs
HIV-1 Protease Substrate & Kinetic Analysis
Executive Summary
The peptide sequence Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2) is a synthetic substrate mimic derived from the HIV-1 Gag polyprotein . It specifically targets the HIV-1 Protease (PR) , an aspartyl protease essential for viral maturation.[1] This sequence represents a variation of the Matrix-Capsid (MA-CA) cleavage site, characterized by the critical Tyr-Pro (Y-P) scissile bond.
This guide details the physicochemical properties, mechanistic significance, and experimental protocols for utilizing Ac-SQNYPVV-NH2 in kinetic assays and inhibitor screening. Unlike fluorogenic substrates, this label-free peptide allows for the determination of intrinsic kinetic parameters (
Physicochemical Profile & Structural Analysis[2]
The peptide is end-capped (Acetylated N-terminus, Amidated C-terminus) to eliminate terminal charges, simulating the electronic environment of an internal protein sequence.
| Property | Specification |
| Sequence (1-Letter) | Ac-SQNYPVV-NH |
| Sequence (3-Letter) | Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH |
| Molecular Weight | 846.94 Da |
| Formula | C |
| Isoelectric Point (pI) | ~5.5 (Neutral at physiological pH) |
| Solubility | Moderate.[2] Hydrophobic C-terminus (PVV) requires organic co-solvent (e.g., 5-10% DMSO) in aqueous buffers. |
| Purity Standard | >95% (required for kinetic accuracy) |
Structural Motif: The Tyr-Pro Scissile Bond
The core biological activity hinges on the Tyr(P1) - Pro(P1') junction.
-
P1 (Tyrosine): Fits into the hydrophobic S1 pocket of the protease.
-
P1' (Proline): Unique among amino acids, Proline restricts conformational flexibility. In HIV-1 PR substrates, the P1' Proline forces the peptide backbone into a specific kink that optimizes catalytic attack by the enzyme's active site aspartates (Asp25/Asp25').
-
P2' (Valine): The presence of Valine at P2' (instead of Isoleucine found in some wild-type strains) modulates the hydrophobic interaction with the S2' subsite.
Biological Mechanism: HIV-1 Gag Processing
HIV-1 Protease cleaves the Gag and Gag-Pro-Pol polyproteins at specific sites to release structural proteins (Matrix, Capsid, Nucleocapsid). Ac-SQNYPVV-NH2 mimics the MA-CA junction , one of the rate-limiting cleavage events in viral maturation.
Mechanism of Cleavage:
-
Binding: The peptide binds in an extended
-strand conformation. -
Catalysis: The catalytic dyad (Asp25/Asp25') activates a water molecule.
-
Nucleophilic Attack: The water attacks the carbonyl carbon of the Tyr-Pro bond.
-
Transition State: A tetrahedral intermediate is formed.
-
Product Release: The bond breaks, releasing N-terminal (Ac-SQNY) and C-terminal (PVV-NH2) fragments.
Caption: Mechanism of Ac-SQNYPVV-NH2 hydrolysis by HIV-1 Protease active site aspartates.
Experimental Protocol: Kinetic Assay (HPLC Method)
Since this peptide lacks a fluorophore, hydrolysis is best monitored via RP-HPLC , separating the intact substrate from the cleavage products based on hydrophobicity.
Reagents
-
Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7 (Acidic pH is critical for HIV PR activity).
-
Enzyme: Recombinant HIV-1 Protease (approx. 20-100 nM final concentration).
-
Substrate: Ac-SQNYPVV-NH2 (Stock: 10 mM in DMSO).
-
Quenching Agent: 10% Trifluoroacetic acid (TFA).
Workflow
-
Preparation: Dilute substrate to varying concentrations (e.g., 0.1 mM – 10 mM) in Assay Buffer.
-
Incubation: Add HIV-1 Protease to start the reaction. Incubate at 37°C.
-
Time-Point Sampling: At defined intervals (e.g., 0, 5, 10, 20, 30 min), remove aliquots.
-
Quenching: Immediately mix aliquot with equal volume of 10% TFA to stop the reaction.
-
Analysis: Inject onto C18 RP-HPLC column.
-
Mobile Phase: Gradient of Water/Acetonitrile (+0.1% TFA).
-
Detection: UV Absorbance at 214 nm (peptide bond) or 280 nm (Tyrosine).
-
Quantification: Measure peak area of the product (Ac-SQNY) relative to internal standard.
-
Kinetic Parameters (Reference Values)
- : ~5.5 mM[3]
-
: ~54 s
[3] -
Note: High
indicates weak binding relative to transition state analogs, typical for natural substrates to prevent product inhibition.
Caption: Discontinuous HPLC assay workflow for determining HIV-1 PR kinetics.
Synthesis & Quality Control
For researchers synthesizing this peptide in-house, Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard.
-
Resin: Rink Amide Resin (yields C-terminal amide -NH2).
-
Coupling: HBTU/DIEA or DIC/Oxyma.
-
N-Terminal Capping: Acetylation using Acetic Anhydride/Pyridine after the final Fmoc deprotection.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.
-
QC Requirement: Mass Spectrometry must confirm the [M+H]+ peak at ~847.9 Da.
References
-
Nashed, N. T., et al. (1989).[4] Continuous spectrophotometric assay for retroviral proteases of HIV-1 and AMV. Biochemical and Biophysical Research Communications, 163(2), 1079-1085.[4] (Contextual grounding for HIV PR assays).
-
Prabu-Jeyabalan, M., et al. (2002). Substrate Shape Determines Specificity of Recognition for HIV-1 Protease. Structure, 10(3), 369-381.[5] (Structural basis of SQNY recognition).
Sources
- 1. HIV-1 Protease and Substrate Coevolution Validates the Substrate Envelope As the Substrate Recognition Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. HIV-1 Protease Substrate - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
Methodological & Application
Application Note: HIV-1 Protease Inhibition Studies Using Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
[1]
Executive Summary
This technical guide details the protocol for using the synthetic heptapeptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2) as a chromogenic substrate to evaluate HIV-1 Protease kinetics and screen for inhibitors.
Unlike FRET-based substrates, this unmodified peptide mimics the native Matrix-Capsid (MA-CA) cleavage site of the HIV-1 Gag polyprotein. It provides a direct, label-free method for determining Michaelis-Menten constants (
Mechanistic Background
The Target: HIV-1 Protease
HIV-1 Protease is a homodimeric aspartyl protease essential for viral maturation.[1][2][3][4][5] It cleaves the Gag and Gag-Pol polyproteins at nine specific sites. The active site contains a conserved catalytic triad (Asp-Thr-Gly), where two aspartic acid residues (Asp25 from each monomer) mediate the hydrolysis of the peptide bond.
The Substrate: Ac-SQNYPVV-NH2
This sequence represents the p17/p24 (MA-CA) junction. The enzyme recognizes the specific side-chain geometry (the "substrate envelope").
-
Scissile Bond: The cleavage occurs specifically between Tyrosine (Tyr, Y) and Proline (Pro, P) .
-
Reaction Product: Hydrolysis yields two fragments:
-
N-terminal: Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY)
-
C-terminal: H-Pro-Val-Val-NH2 (PVV-NH2)
-
Figure 1: Mechanism of Action.[2] The HIV-1 Protease cleaves the substrate at the Tyr-Pro bond. Competitive inhibitors bind the active site, preventing substrate entry.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| Substrate | Ac-SQNYPVV-NH2 (>98% Purity) | Reporter substrate |
| Enzyme | Recombinant HIV-1 Protease | Target enzyme |
| Assay Buffer | 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7 | Mimics acidic viral core; High salt ensures dimer stability |
| Stop Solution | 10% Trifluoroacetic Acid (TFA) | Quenches reaction immediately |
| HPLC Solvent A | Water + 0.1% TFA | Mobile phase |
| HPLC Solvent B | Acetonitrile (ACN) + 0.1% TFA | Mobile phase |
Substrate Preparation (Critical Step)
The peptide contains hydrophobic residues (Tyr, Pro, Val, Val), making solubility a common failure point.
-
Stock Solution: Dissolve peptide in 100% DMSO to a concentration of 10 mM . Vortex vigorously.
-
Verification: Verify concentration using UV absorbance at 280 nm (Extinction coefficient of Tyr
), though gravimetric preparation is usually sufficient for high-purity synthesis. -
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Inhibition Assay Workflow ( Determination)
Step 1: Enzyme Activation Dilute HIV-1 Protease into the Assay Buffer. Pre-incubate at 37°C for 10 minutes to ensure the enzyme is in its active homodimeric form.
-
Target Enzyme Conc: Typically 20–100 nM (titrate to ensure linear velocity).
Step 2: Inhibitor Incubation Add the test compound (Inhibitor) to the enzyme solution.
-
Vehicle Control: DMSO (final concentration < 2%).[6]
-
Incubation: 15 minutes at 37°C to allow equilibrium binding.
Step 3: Reaction Initiation Add the Substrate (Ac-SQNYPVV-NH2) to initiate the reaction.
-
Substrate Conc: Use a concentration near the
(approx. 2–5 mM for this peptide) to maximize sensitivity to competitive inhibitors. -
Reaction Time: Incubate for 30–60 minutes at 37°C.
Step 4: Quenching Add 10% TFA (1:1 volume ratio) to stop the reaction. The low pH denatures the enzyme instantly.
Step 5: HPLC Analysis Inject 20–50 µL of the quenched mixture onto a C18 Reverse-Phase HPLC column.
Figure 2: Step-by-step assay workflow for HPLC-based inhibition screening.
Analytical Method (HPLC)[3][8][9][10][11][12]
Since Ac-SQNYPVV-NH2 is not fluorescent, separation of the product from the substrate is required.
-
Column: C18 Analytical Column (e.g., 5 µm, 4.6 x 150 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond) or 280 nm (Tyrosine).
-
Note: 210 nm is more sensitive but detects all buffer components. 280 nm is specific to the Tyr-containing fragment (Substrate and N-terminal product).
-
-
Gradient:
-
0–2 min: 0% B (Isocratic wash)
-
2–15 min: 0%
40% B (Linear gradient) -
15–20 min: 40%
100% B (Wash)
-
-
Elution Order:
-
Product 1 (Ac-SQNY): Elutes early (more hydrophilic).
-
Product 2 (PVV-NH2): Elutes mid-gradient.
-
Substrate (Ac-SQNYPVV-NH2): Elutes late (most hydrophobic).
-
Data Processing:
Calculate the % Conversion based on the Area Under the Curve (AUC):
Data Analysis & Calculations
To determine the potency of a drug candidate, fit the reaction velocity (
Determination
Plot Reaction Velocity (
Calculation
For competitive inhibitors, the
- : Concentration of Ac-SQNYPVV-NH2 used in the assay.
-
: Michaelis constant for Ac-SQNYPVV-NH2 (Literature value
, but must be determined experimentally for your specific buffer conditions).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Cleavage Observed | Enzyme oxidation | Ensure DTT (1-5 mM) is fresh. HIV Protease Cys residues oxidize rapidly. |
| Substrate Precipitation | Hydrophobic aggregation | Ensure DMSO stock is used. Do not exceed 5 mM substrate in aqueous buffer. |
| Low Signal (HPLC) | Detection wavelength | Switch to 210 nm for higher sensitivity, but ensure buffer is UV-transparent. |
| Non-Linear Kinetics | Substrate depletion | Ensure <10% of substrate is consumed during the reaction time to maintain initial velocity ( |
References
-
Substrate Specificity & Kinetics
- Tozser, J., et al. (1991). "Kinetic and modeling studies of subsites S4-S3' of HIV-1 protease." Biochemistry.
-
HPLC Assay Methodology
- Billich, A., et al. (1988). "Assay of HIV-1 protease activity by reversed-phase high-performance liquid chromatography.
-
Peptide Solubility & Handling
- Nokwe, C. N., et al. (2015). "Solubility of Peptides in Aqueous and Organic Solvents.
-
HIV Protease Mechanism
- Wlodawer, A., & Erickson, J. W. (1993). "Structure-based inhibitors of HIV-1 protease." Annual Review of Biochemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Protease Uses Bi-Specific S2/S2’ Subsites To Optimize Cleavage of Two Classes of Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural, kinetic, and thermodynamic studies of specificity designed HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis Knowledge Base [peptide2.com]
Application Notes & Protocols: Characterizing the Cellular Uptake of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Abstract
The intracellular delivery of peptide-based therapeutics and molecular probes is a critical challenge in modern drug development. The cell membrane acts as a formidable barrier, and understanding the mechanisms by which a peptide can traverse it is paramount for optimizing its biological activity.[1][2] This guide provides a comprehensive framework for investigating the cellular uptake of the novel peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 . This peptide presents a unique physicochemical profile: its N- and C-termini are blocked, rendering it neutral, and its sequence is composed of a mix of polar (Ser, Gln, Asn, Tyr) and nonpolar (Pro, Val) amino acids.[3][4][5] Unlike classic cell-penetrating peptides (CPPs) that are typically highly cationic, this peptide's mechanism of entry is not immediately obvious and requires systematic investigation.[6][7]
This document details an integrated experimental strategy, progressing from initial qualitative visualization to robust quantification and finally to mechanistic elucidation. We provide field-proven, step-by-step protocols for fluorescence microscopy, flow cytometry, and the use of pharmacological inhibitors to dissect the potential uptake pathways. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.
Foundational Concepts: Pathways of Peptide Entry
Before designing an experimental plan, it is crucial to understand the primary ways peptides can enter a cell. Cellular uptake mechanisms are broadly categorized into two main types: direct translocation and endocytosis.[8][9]
-
Direct Translocation: An energy-independent process where the peptide moves directly across the plasma membrane into the cytosol.[1] This is often associated with highly cationic or amphipathic peptides that can perturb the lipid bilayer, sometimes through pore formation or the creation of inverted micelles.[1]
-
Endocytosis: An energy-dependent process where the cell membrane engulfs the peptide, forming an intracellular vesicle.[8][9] This is the most common uptake mechanism for a wide range of molecules.[8] Key endocytic pathways include:
-
Clathrin-Mediated Endocytosis (CME): Involves the formation of clathrin-coated pits for receptor-mediated uptake.
-
Caveolae-Mediated Endocytosis: Occurs in flask-shaped membrane invaginations called caveolae, which are rich in cholesterol and caveolin proteins.[8]
-
Macropinocytosis: A non-specific process involving the formation of large vesicles (macropinosomes) to engulf large amounts of extracellular fluid and solutes.[1][8]
-
The specific pathway taken is critical, as endocytosis often results in the peptide being trapped within vesicles (endosomes), which may eventually fuse with lysosomes for degradation.[8] For a therapeutic peptide to be effective, it must often escape the endosome to reach its cytosolic target.
Caption: A diagram illustrating the potential routes for peptide entry into a cell.
Integrated Experimental Workflow
We propose a multi-stage approach to systematically characterize the cellular uptake of this compound. This workflow ensures that each step builds upon the last, providing a complete picture from qualitative observation to mechanistic detail.
Caption: A logical workflow for characterizing peptide cellular uptake.
PART I: Foundational Assessment of Cellular Uptake
The first step is to confirm whether the peptide enters cells and to quantify the efficiency of this process. This requires a fluorescently labeled version of the peptide.
A. Peptide Labeling: The Essential First Step
To visualize and quantify uptake, the peptide must be conjugated to a fluorophore.[] The choice of dye is important, as it can influence the peptide's physicochemical properties and, consequently, its uptake.[11]
Recommendations:
-
Fluorophores: Start with a common, cost-effective dye like Carboxyfluorescein (FAM) or a rhodamine derivative like TAMRA .[11][12] For applications requiring higher photostability, consider the Alexa Fluor™ series.[12]
-
Labeling Strategy: Since the peptide lacks a primary amine side chain (like Lysine) and the N-terminus is acetylated, the fluorescent label should be incorporated during solid-phase peptide synthesis (SPPS). This ensures a homogenous product with the label at a defined position (typically the N-terminus, before acetylation). Direct chemical labeling of the pre-synthesized peptide is not recommended here.[12]
B. Protocol 1: Qualitative Uptake Analysis by Confocal Microscopy
This protocol uses live-cell imaging to visualize if and where the peptide localizes within the cell, providing initial clues about the uptake mechanism.[13] Live-cell imaging is preferred to avoid artifacts that can be introduced during cell fixation.[14]
Materials:
-
Fluorescently-labeled this compound (e.g., FAM-labeled)
-
Cell line of interest (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or multi-well plates
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Hoechst 33342 (for nuclear staining)
-
Trypan Blue solution (0.4%)
-
Confocal laser scanning microscope
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes 24-48 hours prior to the experiment to achieve 60-70% confluency.
-
Peptide Preparation: Prepare a stock solution of the fluorescently-labeled peptide in sterile water or DMSO. Further dilute to the desired final concentration (e.g., 1-10 µM) in serum-free medium.
-
Cell Treatment:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the medium with the peptide solution.
-
Incubate at 37°C in a 5% CO₂ incubator for a set time (e.g., 1-4 hours).
-
-
Staining and Washing:
-
(Optional) 15 minutes before imaging, add Hoechst 33342 to the medium for nuclear counterstaining.
-
Remove the peptide-containing medium and wash the cells three times with cold PBS to stop uptake and remove extracellular peptide.
-
-
Quenching Surface Fluorescence: To distinguish internalized peptide from peptide merely bound to the cell surface, add a solution of Trypan Blue (0.2% in PBS) to the cells immediately before imaging. Trypan Blue will quench the fluorescence of any external or surface-bound FAM-labeled peptide.[15][16]
-
Imaging: Immediately acquire images using a confocal microscope. Use appropriate laser lines and emission filters for your fluorophore(s) (e.g., 488 nm excitation for FAM).
Interpreting the Results:
-
Punctate Fluorescence: The appearance of distinct fluorescent dots or spots within the cytoplasm is indicative of endocytic uptake, where the peptide is sequestered in vesicles.[8][16]
-
Diffuse Fluorescence: A smooth, widespread fluorescence throughout the cytoplasm and/or nucleus suggests direct translocation across the plasma membrane or efficient endosomal escape.
C. Protocol 2: Quantitative Uptake Analysis by Flow Cytometry
Flow cytometry allows for the rapid quantification of fluorescence in thousands of individual cells, providing robust statistical data on uptake efficiency.[17][18]
Materials:
-
Fluorescently-labeled peptide
-
Cell line of interest grown in 12- or 24-well plates
-
Complete and serum-free media
-
PBS and 0.05% Trypsin-EDTA
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in multi-well plates to reach ~80-90% confluency on the day of the experiment.
-
Peptide Incubation: Wash cells with PBS and incubate with various concentrations of the fluorescently-labeled peptide (e.g., 0.5, 1, 5, 10 µM) in serum-free medium for a fixed time (e.g., 2 hours) at 37°C. Include an untreated control group.
-
Cell Harvesting:
-
Remove the peptide solution and wash the cells twice with cold PBS.
-
To remove non-internalized, surface-bound peptide, perform a brief acid wash (e.g., glycine-HCl buffer, pH 3.0) or an enzymatic wash with 0.05% Trypsin-EDTA for 3-5 minutes.[8][14] This step is critical for accurate quantification.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
-
Analysis:
-
Centrifuge the cells, resuspend in cold PBS.
-
Analyze the samples on a flow cytometer, recording the Mean Fluorescence Intensity (MFI) for at least 10,000 cells per sample.
-
Gate the live cell population based on forward and side scatter.
-
Data Presentation: The results can be summarized in a table and plotted as a bar graph showing the MFI for each condition.
| Peptide Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change over Control |
| 0 (Control) | 150 ± 20 | 1.0 |
| 1 | 850 ± 60 | 5.7 |
| 5 | 4200 ± 250 | 28.0 |
| 10 | 9500 ± 510 | 63.3 |
PART II: Elucidating the Mechanism of Uptake
Once uptake is confirmed and quantified, the next phase is to determine the pathway of entry.
D. Protocol 3: Investigating Energy Dependence
Most endocytic pathways are active, energy-dependent processes that are inhibited at low temperatures.[8][19]
Methodology:
-
Follow Protocol 2 (Flow Cytometry) as described above.
-
Run a parallel set of experiments where cells are pre-chilled on ice for 30 minutes and the entire peptide incubation is performed at 4°C .
-
Compare the MFI of cells incubated at 37°C with those incubated at 4°C.
Interpretation:
-
Significant Reduction in Uptake at 4°C: This strongly indicates an energy-dependent process, such as endocytosis.[20]
-
No Significant Change in Uptake: This may suggest a passive, energy-independent mechanism like direct translocation.
E. Protocol 4: Using Pharmacological Inhibitors of Endocytosis
To dissect which endocytic pathway is dominant, cells can be pre-treated with drugs that specifically inhibit different routes of internalization.[8][21]
Commonly Used Endocytosis Inhibitors:
| Inhibitor | Target Pathway | Typical Concentration | Reference |
| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis | 10-30 µM | [20][21] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis (disrupts lipid rafts by depleting cholesterol) | 1-5 mM | [20][21] |
| Amiloride or EIPA | Macropinocytosis (inhibits Na+/H+ exchange) | 50-100 µM | [8][20][21] |
Methodology:
-
Follow Protocol 2 (Flow Cytometry) .
-
Before adding the peptide, pre-incubate the cells with one of the inhibitors (at its optimal concentration) for 30-60 minutes at 37°C.
-
Without washing out the inhibitor, add the fluorescently-labeled peptide and co-incubate for the desired time.
-
Harvest the cells and analyze by flow cytometry as previously described.
-
Compare the MFI of inhibitor-treated cells to that of untreated cells (peptide only). A significant reduction in MFI points to the involvement of the inhibited pathway.
Causality and Trustworthiness: It is crucial to run a parallel cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed reduction in uptake is not simply due to inhibitor-induced cytotoxicity.
Data Synthesis and Conclusion
By integrating the results from these protocols, a comprehensive picture of the cellular uptake of this compound can be formed.
This systematic approach provides a robust and self-validating framework for characterizing the cellular entry of any novel peptide, paving the way for its rational development as a therapeutic or research tool.
References
-
Zahid, M., & Robbins, P. D. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Biomedicine and Biotechnology, 2011, 414729. [Link]
-
Rydberg, C. S., et al. (2016). Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1499-1506. [Link]
-
Lättig-Tünnemann, G., et al. (2011). Mechanisms of cellular uptake of cell-penetrating peptides. Journal of Biophysics, 2011, 414729. [Link]
-
Gessner, I., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry, 16, 13-27. [Link]
-
Trabulo, S., et al. (2010). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 3(4), 961-993. [Link]
-
Cardoso, A. L., et al. (2012). Cell-penetrating peptides-mechanisms of cellular uptake and generation of delivery systems. ISRN Biochemistry, 2012, 179548. [Link]
-
Burlina, F., et al. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Nature Protocols, 1(1), 200-205. [Link]
-
Deshayes, S., et al. (2012). Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. Semantic Scholar. [Link]
-
Ortega, S., et al. (2018). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. ACS Chemical Biology, 13(9), 2481-2490. [Link]
-
SB-PEPTIDE. Peptide fluorescent labeling. SB-PEPTIDE Website. [Link]
-
Maróti, G., et al. (2016). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Bio-protocol, 6(23), e2051. [Link]
-
Adil, L. R., & Christian, Y. (2023). Comparative Uptake of Peptides by Flow Cytometry. Springer Nature Experiments. [Link]
-
Bechara, C., et al. (2018). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Pharmaceutical Research, 35(5), 101. [Link]
-
Konate, K., et al. (2019). Modification of Short Non‐Permeable Peptides to Increase Cellular Uptake and Cytostatic Activity of Their Conjugates. ResearchGate. [Link]
-
Adil, L. R., & Christian, Y. (2023). Cellular Uptake of Peptides by Confocal Microscopy. Springer Nature Experiments. [Link]
-
Ivanov, A. V., et al. (2021). The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. International Journal of Molecular Sciences, 22(16), 8967. [Link]
-
Brugnano, J., et al. (2015). Characterization of Endocytic uptake of MK2-Inhibitor Peptides. Cellular and Molecular Bioengineering, 8(3), 438-451. [Link]
-
Wang, F., et al. (2018). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup3), S105-S113. [Link]
-
Schneider, M., et al. (2019). Live cell confocal microscopy for the determination of uptake and intracellular localization. ResearchGate. [Link]
-
Kemker, I., et al. (2020). Uptake studies with peptide 1. A) Flow cytometry analysis after... ResearchGate. [Link]
-
Wang, G., et al. (2021). Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal. ACS Applied Materials & Interfaces. [Link]
-
Sae-gno, P., et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 25(3), 1836. [Link]
-
Wikipedia. (2024). Amino acid. Wikipedia. [Link]
-
GenScript. Amino Acid Code Table. GenScript Website. [Link]
-
Aapptec Peptides. Amino Acid Abbreviations Table. Aapptec Website. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 12. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 13. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 solubility in aqueous buffers
Technical Support Center: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
From the desk of the Senior Application Scientist
Welcome to the technical support center for the peptide this compound. This guide provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with this specific peptide. Our goal is to equip you with the scientific rationale and proven methods to achieve successful solubilization for your experiments.
Initial Peptide Analysis: Understanding the Challenge
The peptide this compound presents a moderate to high degree of difficulty for aqueous solubilization. A proactive analysis of its sequence reveals the underlying reasons:
-
Overall Neutral Charge: The N-terminus is acetylated (Ac-) and the C-terminus is amidated (-NH2), removing the terminal charges.[1][2][3] At a physiological pH of ~7, none of the amino acid side chains (Ser, Gln, Asn, Tyr, Pro, Val) carry a significant charge. The Tyrosine (Tyr) side chain has a pKa of ~10, meaning it is neutral at pH 7. Peptides lacking a net charge often exhibit poor solubility in aqueous buffers.[4][5]
-
Hydrophobic Residues: The sequence contains 57% hydrophobic or nonpolar residues (Tyr, Pro, Val, Val). Peptides with over 50% hydrophobic residues are frequently insoluble or only sparingly soluble in aqueous solutions.[4][5][6] These residues, particularly the two consecutive Valines at the C-terminus, can drive intermolecular hydrophobic aggregation, leading to precipitation.[7][8]
-
Potential for Hydrogen Bonding: While polar residues like Ser, Gln, Asn, and Tyr can interact with water, they are also capable of forming strong intermolecular hydrogen bonds with other peptide chains.[6][7] This self-association can lead to the formation of gels or insoluble aggregates.[6][7]
Frequently Asked Questions (FAQs)
Q1: My vial of lyophilized this compound arrived. What is the very first thing I should do?
A1: Before opening the vial, it is crucial to centrifuge it briefly (e.g., 10,000 x g for 1-5 minutes) to pellet all the lyophilized powder at the bottom of the tube.[4] This prevents any loss of material that may be adhering to the cap or walls. Always allow the vial to warm to room temperature in a desiccator before opening to avoid condensation of moisture, which can affect peptide stability.[4][6]
Q2: I added my standard phosphate-buffered saline (PBS) at pH 7.4, and the peptide didn't dissolve. What went wrong?
A2: This is expected behavior for this peptide. As a neutral and hydrophobic peptide, it lacks the charge necessary to readily dissolve in a neutral aqueous buffer like PBS.[4][9][10] The hydrophobic residues likely caused immediate aggregation.
Q3: What is the recommended first solvent to try for this peptide?
A3: For a neutral, hydrophobic peptide like this, the recommended starting point is a small amount of a water-miscible organic solvent.[1][4][9] High-purity Dimethyl sulfoxide (DMSO) is the preferred choice for most biological applications due to its powerful solubilizing capacity and relatively low toxicity at low final concentrations.[4][6][11]
Q4: My peptide dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A4: This indicates that the peptide is crashing out of solution once the DMSO concentration drops below a critical level. The key is to add the concentrated DMSO stock slowly and dropwise into the vortexing aqueous buffer.[1] This rapid dilution can sometimes prevent the peptide molecules from having enough time to aggregate. If it still precipitates, you may need to either decrease the final peptide concentration or increase the final percentage of the organic co-solvent, if your experimental system can tolerate it.
Q5: How much DMSO is safe for my cell-based experiments?
A5: This is a critical consideration. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with minimal cytotoxic effects.[1][11] However, primary cells or particularly sensitive cell lines may require concentrations to be kept at or below 0.1%.[11][12] It is imperative to run a vehicle control (your final buffer containing the same percentage of DMSO without the peptide) to ensure the solvent itself is not causing an effect.[11]
In-Depth Troubleshooting and Solubilization Workflow
Always test solubility on a small aliquot of the peptide first, not the entire batch.[4][6][13] This prevents the loss of valuable material if a solvent proves unsuitable.
Logical Flow for Solubilization
The following diagram outlines a systematic approach to solubilizing this compound.
Caption: A decision workflow for solubilizing the target peptide.
Understanding the Forces at Play
Solubility is a battle between the peptide's tendency to self-aggregate and the solvent's ability to favorably interact with the peptide chains.
Caption: Peptide aggregation vs. successful solvent interaction.
Detailed Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
This protocol is the recommended starting point for this compound.
-
Preparation: Centrifuge the vial of lyophilized peptide (1 mg for testing) and allow it to equilibrate to room temperature.
-
Initial Dissolution: Add a small, precise volume of 100% sterile-filtered DMSO to the vial to create a high-concentration stock solution (e.g., add 50 µL to 1 mg of peptide for an approximate 20 mg/mL stock). Vortex thoroughly for 30-60 seconds. The solution should become completely clear.
-
Aqueous Dilution: Vigorously vortex your target aqueous buffer (e.g., 990 µL of PBS for a 1:20 dilution). While it is vortexing, slowly add your DMSO-peptide stock drop-by-drop.
-
Final Inspection: Once all the stock is added, continue vortexing for another 30 seconds. Visually inspect the solution against a light source for any signs of precipitation or turbidity. If the solution is not clear, sonication in a bath sonicator for 5-10 minutes may help.[4][6]
-
Storage: If the solution is clear, it is ready for use. For storage, make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]
Protocol 2: pH Adjustment for Solubilization
This is an alternative method if organic solvents must be avoided. It aims to ionize the Tyrosine side chain.
-
Preparation: Prepare a dilute basic solution, such as 0.1% ammonium hydroxide (NH4OH) in sterile water.
-
Dissolution: Add a small volume of the dilute basic solution directly to the lyophilized peptide. Vortex. The increase in pH to >10 should deprotonate the Tyrosine's hydroxyl group, imparting a negative charge and increasing solubility.
-
Dilution & Neutralization: Once dissolved, you can dilute this stock into your final buffer. Be aware that this will raise the pH of your final solution. You may need to carefully back-titrate the final solution to the desired experimental pH using a dilute acid (e.g., 0.1% acetic acid). Perform this titration slowly while vortexing to avoid localized pH drops that could cause precipitation.
-
Caution: This method should be used with care, as high pH can potentially degrade peptides over time. Prepare these solutions fresh before use.
Data Summary: Co-Solvent Comparison
| Solvent | Recommended For | Pros | Cons for Cell Assays |
| DMSO | Highly recommended first choice | Excellent solvating power for hydrophobic peptides. Low volatility. | Cytotoxic above ~0.5%. Can affect cell differentiation.[1][11] |
| DMF | Alternative to DMSO | Good solvating power. | More toxic than DMSO. Higher volatility. |
| Acetonitrile | Alternative for some assays | Volatile, easily removed. | Can denature proteins. Less effective than DMSO for very hydrophobic peptides. |
References
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. Retrieved from [Link]
Sources
- 1. biocat.com [biocat.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. lifetein.com [lifetein.com]
- 12. lifetein.com [lifetein.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 Synthesis
Ticket ID: #SQNYPVV-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Peptide Chemist Subject: Low yield and deletion sequences in hydrophobic/steric-hindered 8-mer.
Executive Summary: The "Deceptive" 8-mer
At first glance, Ac-SQNYPVV-NH2 appears to be a standard short peptide. However, it contains a "perfect storm" of synthetic challenges that frequently result in low crude yields (<30%) and complex deletion profiles.
Your synthesis is likely failing at three distinct checkpoints:
-
The C-Terminal Steric Wall: The Val-Val motif at the C-terminus creates immediate steric hindrance near the resin linker.
-
The Secondary Amine Barrier: Coupling Tyr onto Pro is kinetically slow due to Proline's secondary amine structure.
-
The Aspartimide Trap: The Asn-Tyr sequence is prone to base-catalyzed aspartimide formation (loss of 17 Da), often misdiagnosed as simple impurity.
This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.
Part 1: Diagnostic Workflow
Before altering your chemistry, use this decision tree to pinpoint the failure stage.
Figure 1: Diagnostic logic flow for identifying the root cause of synthesis failure based on Mass Spectrometry data.
Part 2: The Critical Checkpoints (FAQs & Solutions)
Checkpoint 1: The C-Terminal Bottleneck (Val-Val)
Q: Why is the first coupling (Val) or second coupling (Val-Val) failing even with standard TBTU/HBTU?
The Science: Valine is a
The Solution:
-
Resin Choice: Do not use high-loading resin. Use Rink Amide resin with a substitution of 0.2 – 0.3 mmol/g . This increases the "spacing" between peptide chains, reducing intermolecular aggregation.
-
Activation Chemistry: Switch from carbodiimides (DIC) or uroniums (HBTU) to HATU or COMU . These reagents generate a more reactive active ester (7-azabenzotriazole) that drives the reaction faster.
-
Protocol:
-
Reagent: 4 eq. Fmoc-Val-OH, 3.9 eq. HATU, 8 eq. DIEA.
-
Solvent: DMF (avoid DCM for coupling as it doesn't solvate the peptide chains as well at this stage).
-
Double Coupling: Perform the coupling twice (2 x 45 min).
-
Checkpoint 2: The Proline Kink (Tyr-Pro)
Q: My sequence analysis shows a deletion of Tyrosine. Why didn't the Kaiser test warn me?
The Science:
-
Detection Failure: The Kaiser (Ninhydrin) test relies on primary amines.[1] Proline is a secondary amine .[2][3] It will not turn blue; it might turn a faint reddish-brown, which is easily missed. You essentially flew blind.
-
Coupling Difficulty: Coupling onto a secondary amine (the Proline on the resin) is sterically hindered and electronically less favorable than a primary amine.
The Solution:
-
The Test: Stop using Kaiser for this step. Use the Chloranil Test or Isatin Test , which are specific for secondary amines.[2]
-
The Chemistry: Use PyBrOP or HATU . PyBrOP is historically excellent for coupling N-methylated amino acids and Proline.
-
Recipe: 4 eq. Fmoc-Tyr(tBu)-OH, 4 eq. PyBrOP, 8 eq. DIEA. Double couple (2 x 1 hour).
-
Checkpoint 3: Aspartimide Formation (Asn-Tyr)
Q: I see a peak at [M-17]. Is this a dehydration side reaction?
The Science: Yes, but it's specific. The sequence Asn-Tyr is a "danger zone." During the repeated Fmoc removal steps (using Piperidine), the basic conditions can deprotonate the amide nitrogen of the Asn side chain. This nitrogen attacks the backbone carbonyl, forming a 5-membered succinimide ring (Aspartimide), expelling ammonia (Mass -17). This ring can then hydrolyze to a mixture of
The Solution:
-
Acidic Modifier: The most effective "quick fix" is to lower the pH of your deprotection solution slightly to suppress side-chain deprotonation without stopping Fmoc removal.
-
New Deprotection Cocktail: 20% Piperidine in DMF + 0.1 M HOBt .
-
-
Minimize Exposure: Do not let the peptide sit in piperidine longer than necessary. Use 2 x 5 min deprotection cycles rather than 2 x 10 min.
Part 3: Optimized Synthesis Protocol
Based on the analysis above, here is the recommended protocol for Ac-SQNYPVV-NH2.
Table 1: Synthesis Parameters
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide MBHA (Low Load: 0.25 mmol/g) | Prevents crowding for Val-Val C-term. |
| Fmoc-Val (1 & 2) | HATU / DIEA (Double Couple) | Overcomes steric hindrance of |
| Fmoc-Pro | Standard HBTU or DIC/Oxyma | Coupling to Val is usually fine; Pro is a good nucleophile. |
| Fmoc-Tyr | PyBrOP or HATU (Double Couple) | Critical step: Coupling onto secondary amine (Pro). |
| Fmoc-Asn(Trt) | Standard HBTU / DIEA | Use Trityl protection to minimize side reactions. |
| Deprotection | 20% Piperidine + 0.1M HOBt | CRITICAL: Prevents Asn-Tyr aspartimide formation. |
| N-Term Cap | Acetic Anhydride / Pyridine (1:1) | Acetylates the final Serine. |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | Standard cocktail. Ser(tBu) and Tyr(tBu) remove easily. |
Step-by-Step Workflow (The "Golden Route")
-
Swell Resin: DCM (30 min) followed by DMF wash.[4]
-
Load Val 1 & 2: Use HATU. Double couple.
-
Load Pro: Standard coupling.
-
Confirm Pro Deprotection: Use Chloranil Test . If blue, proceed.
-
Load Tyr: Use PyBrOP or HATU. Double Couple.
-
Load Asn, Gln, Ser:
-
Important: From this point forward, add 0.1M HOBt to your 20% Piperidine deprotection solution. This protects the Asn-Tyr bond you just made.
-
-
Acetylation: Wash resin with DMF. Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 mins.
-
Final Wash: DMF x 5, DCM x 5, MeOH x 2. Dry under vacuum.
Part 4: References
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Val-Val steric hindrance and Proline coupling).
-
Mergler, M., et al. (2003). "Peptide Synthesis: Aspartimide formation." Journal of Peptide Science. (Validates the HOBt/Piperidine fix for Asn side reactions).
-
Biotage. (2023).[3] "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Blog. (Confirming double coupling strategy for Proline).
-
Sigma-Aldrich. (2010). "Overcoming Aggregation in Solid-phase Peptide Synthesis." MilliporeSigma Technical Guides. (Pseudoproline and solvent recommendations).
Sources
Technical Support: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Grb2-SH2 Antagonist & Controls)
Topic: Troubleshooting Off-Target Effects in Cellular Assays Molecule: Ac-SQNYPVV-NH2 (and its phosphorylated analog) Target: Growth Factor Receptor-Bound Protein 2 (Grb2) - SH2 Domain
Executive Summary
You are likely employing Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2) either as a negative control for its phosphorylated counterpart (Ac-SQNpY PVV-NH2) or as a direct inhibitor candidate. This sequence is derived from the high-affinity Shc-binding motif recognized by the Grb2 SH2 domain.
This guide addresses two distinct classes of "off-target" effects:
-
Biological Cross-Reactivity: If using the phosphorylated (active) form, the peptide may inhibit other SH2-domain proteins (e.g., Nck, Crk, Src).
-
False Positives/Artifacts: If using the non-phosphorylated form (as written in your query) and observing cellular effects, you are likely encountering non-specific toxicity, aggregation, or carrier-mediated artifacts, as the non-phosphorylated tyrosine should not bind Grb2 with high affinity.
Module 1: Diagnostic Flowchart & Pathway Logic
Before troubleshooting, visualize where the peptide acts and where it might deviate.
Figure 1: Mechanism of Action and potential divergence points. The active peptide mimics the RTK pTyr motif. The control peptide lacks the phosphate group required for specific SH2 binding.
Module 2: Troubleshooting the Non-Phosphorylated Peptide (Ac-SQNYPVV-NH2)
Scenario: You are using the exact sequence provided (Ac-SQNYPVV-NH2) and observing inhibition of cell growth or signaling. Verdict: This is likely an experimental artifact. The Grb2 SH2 domain requires a phosphotyrosine (pTyr) for nanomolar affinity binding. The non-phosphorylated Tyr variant is thermodynamically unfavorable for specific binding.
Q1: Why does my negative control (Non-Phospho) show activity?
Root Cause 1: Peptide Aggregation & Cytotoxicity Hydrophobic peptides (containing Val-Val-Pro) can form aggregates in culture media, especially at concentrations >10 µM. These aggregates can disrupt cell membranes or sequester growth factors non-specifically.
-
Validation: Perform a Trypan Blue exclusion assay. If cells are dying rather than just arresting (cytostasis), it is toxicity, not specific signaling inhibition.
-
Solution: Check solubility. Dissolve in DMSO first, then dilute. Ensure final DMSO < 0.1%.
Root Cause 2: Carrier-Mediated Effects If you are using a cell-penetrating peptide (CPP) tag (e.g., Tat or Penetratin) fused to this sequence, the tag itself can alter actin dynamics or cause toxicity.
-
Validation: Run a "Scrambled Sequence + Tag" control (e.g., Ac-VPQNYVS-Tag). If this also inhibits, the issue is the delivery vector, not your peptide.
Root Cause 3: High-Concentration Promiscuity At millimolar concentrations, non-specific hydrogen bonding can occur.
-
Reference: Songyang et al. established that SH2 specificity is driven by the pTyr pocket plus the +1 to +3 residues. Without pTyr, the +1/+3 residues (Gln/Asn) cannot anchor the peptide alone [1].
Module 3: Troubleshooting the Active Peptide (Ac-SQNpYPVV-NH2)
Scenario: You are using the phosphorylated version and observing unexpected phenotypes (e.g., cytoskeletal changes unrelated to RAS-MAPK).
Q2: Is the peptide inhibiting other SH2 domains?
The sequence pY-P-V-V is optimized for Grb2 (pY-X-N-X motif preference), but high concentrations can force binding to structurally similar SH2 domains.
| SH2 Domain | Consensus Motif | Risk of Cross-Reactivity | Notes |
| Grb2 | pY - (L/V) - N - (V/P) | Target | Requires Asn at +2 position. |
| Nck | pY - D - E - P | Moderate | Nck binds pY-hydrophobic motifs; high peptide conc. may interfere. |
| Crk | pY - x - x - P | Moderate | Crk prefers Proline at +3. Your peptide has Pro at +2. |
| Src | pY - E - E - I | Low | Src requires acidic residues at +1/+2. SQN sequence is distinct. |
-
Action: If you see actin cytoskeleton disruption, you may be hitting Nck or Crk , which regulate cell structure, rather than just Grb2 (proliferation).
Q3: Why is the peptide unstable in media?
Peptides with N-terminal acetylation (Ac-) and C-terminal amidation (-NH2) are protected from exopeptidases, but phosphatases in the serum (FBS) can dephosphorylate the pTyr, converting your active drug into the inactive control (Ac-SQNYPVV-NH2) within minutes.
-
Solution: Use heat-inactivated FBS or serum-free media during the pulse treatment.
-
Advanced Solution: Use non-hydrolyzable phosphotyrosine mimics (e.g., phosphonodifluoromethyl phenylalanine, F2Pmp) for longer duration assays [2].
Module 4: Validation Protocols
To confirm the observed effects are Grb2-specific, you must prove the peptide physically disrupts the Grb2-RTK interaction without affecting others.
Protocol A: Co-Immunoprecipitation (Co-IP) Competition Assay
Use this to prove the peptide disrupts the specific target complex.
-
Lysate Prep: Lyse cells (e.g., A431 or MCF7) stimulated with EGF (50 ng/mL, 5 min).
-
Incubation: Divide lysate into aliquots.
-
Control: No peptide.
-
Active: Add Ac-SQNpYPVV-NH2 (1, 10, 100 µM).
-
Inactive: Add Ac-SQNYPVV-NH2 (100 µM).
-
-
IP: Immunoprecipitate EGFR .
-
Blot: Western blot for Grb2 .
-
Result:
-
Success: Grb2 band intensity decreases with Active peptide dose but remains unchanged with Inactive peptide.
-
Off-Target Flag: If Inactive peptide reduces Grb2 binding, your peptide is aggregating or denaturing the protein.
-
Protocol B: Multiplex Selectivity Check
Use this if you suspect off-target SH2 binding.
-
Perform the same Co-IP as above but blot for p85 (PI3K) or PLCy1 .
-
Logic: These proteins also bind EGFR but via different pTyr motifs.
-
Result: Your peptide should NOT displace p85 or PLCy1. If it does, the peptide is acting as a "pan-SH2" blocker (non-specific).
References
-
Songyang, Z., et al. (1993). SH2 domains recognize specific phosphopeptide sequences. Cell, 72(5), 767-778.
-
Burke, T. R., et al. (1994). Preparation of Fluoro- and Difluorophosphotyrosine-Containing Peptides as Analogues of SH2-Binding Phosphopeptides. The Journal of Organic Chemistry, 59(19).
-
Gay, B., et al. (1999). Selective Grb2 SH2 inhibitors as anti-Ras therapy. International Journal of Cancer, 83(2), 235-241.
-
Lung, F. D., et al. (2003). Grb2 SH2 domain-binding peptide analogs as potential anticancer agents.[1] Biopolymers, 71(2), 132-140.[1]
Sources
Minimizing batch-to-batch variability of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Technical Support Center: Ac-SQNYPVV-NH2 Consistency Guide
Case ID: SQNY-PVV-VAR-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Neutrality" Trap
You are encountering variability with Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2).
The Core Problem: This peptide is deceptively simple. It lacks ionizable side chains (Arg, Lys, Asp, Glu) and is end-capped (Acetylated/Amidated). At physiological pH (7.4), it is effectively neutral and highly hydrophobic . The C-terminal Val-Val motif acts as a "steric zipper," promoting
Your batch-to-batch variability is likely driven by three hidden factors:
-
Synthetic Deletion: Incomplete coupling of the sterically hindered Val-Val.
-
Chemical Degradation: Aspartimide formation at the Asn residue during base treatments.
-
Physical Aggregation: "Invisible" precipitation due to its neutral charge state.
Module 1: Synthesis & Impurity Profiling
Goal: Eliminate structural errors at the source.
The "Val-Val" Bottleneck (Steric Hindrance)
The C-terminal Valine doublet is a classic "difficult sequence." The
-
Symptom: Mass spec shows "Deletion Sequences" (e.g., [M - Val] or [M - Pro]).
-
Root Cause: Incomplete acylation due to steric shielding and on-resin aggregation.
-
Protocol:
-
Resin Selection: Use ChemMatrix® or PEG-PS resins (low loading: 0.2–0.4 mmol/g). These swell better in solvating environments than polystyrene.
-
Coupling Conditions:
-
Use HATU/HOAt instead of HBTU/HOBt for the Val-Val and Pro-Val couplings.
-
Double Couple the Val-Val and Pro-Val steps (2 x 45 min).
-
Temperature: Perform Val couplings at 60°C (microwave or heated jacket) to disrupt aggregation.
-
-
The "Asn" Trap (Aspartimide Formation)
The sequence -Asn-Tyr- is prone to base-catalyzed Aspartimide formation. The nitrogen of the backbone amide attacks the Asn side chain, forming a cyclic imide (succinimide), which then hydrolyzes to a mix of Asp (D/L) and isoAsp (D/L).
-
Symptom: Mass spec shows a peak at [M - 17 Da] (Imide) or [M + 1 Da] (Hydrolysis to Asp/isoAsp - difficult to resolve on standard HPLC).
-
Root Cause: Repetitive exposure to 20% Piperidine (Fmoc deprotection) drives this cyclization.
-
Protocol:
-
Protecting Group: Use Fmoc-Asn(Trt)-OH (Trityl protection reduces risk but doesn't eliminate it).
-
Deprotection Cocktail: Switch from 20% Piperidine to 20% Piperidine + 0.1M HOBt (or Oxyma). The acidic additive suppresses the base-catalyzed cyclization.
-
Hmb Backbone Protection: For maximum purity, use Fmoc-Asn(Trt)-Hmb-OH . The Hmb group physically blocks the backbone nitrogen from attacking the side chain.
-
Module 2: Solubility & Handling
Goal: Prevent physical variability and "crashing out."
The Solubility Paradox
Because Ac-SQNYPVV-NH2 is neutral at pH 7, it behaves like a brick in aqueous buffers. Researchers often dissolve it in water (it looks clear), but it forms soluble aggregates that yield inconsistent bioassay results.
Solubility Decision Tree:
Technical Support Guide: Preventing Tyrosine Oxidation in Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the oxidative stability of the tyrosine-containing peptide, Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2. Our goal is to equip you with the knowledge to proactively prevent degradation and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries about tyrosine oxidation.
Q1: What is tyrosine oxidation and why is it a critical issue for my peptide?
A1: Tyrosine, an aromatic amino acid in your peptide sequence, contains a phenol side chain that is highly susceptible to oxidation.[1][2][3] This process can be initiated by reactive oxygen species (ROS), light, or trace metal ions.[3] Oxidation can lead to the formation of several byproducts, most notably dityrosine, which creates a covalent crosslink between two peptide molecules.[4][5][6] This modification is detrimental for several reasons:
-
Loss of Biological Activity: The native structure of a peptide is often crucial for its function, such as binding to a receptor.[6] Altering the tyrosine residue can abolish or significantly reduce this activity.
-
Formation of Aggregates: Dityrosine cross-linking can lead to the formation of insoluble peptide aggregates, making the sample unusable and difficult to work with.[3]
-
Compromised Data Integrity: Using an oxidized peptide stock can lead to inconsistent, unreliable, and non-reproducible experimental results.
Q2: How can I visually or analytically detect if my peptide has oxidized?
A2: While severe oxidation may sometimes cause a visible change, such as yellowing of the lyophilized powder, analytical methods are required for definitive confirmation.[3]
-
Visual Inspection: Any discoloration of the typically white, fluffy lyophilized powder is a strong indicator of degradation and the peptide should be discarded.[3]
-
Analytical Confirmation: The gold standard for detecting oxidation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[4][7][8][9] An oxidized peptide will typically appear as a new, often more polar, peak on the HPLC chromatogram with a corresponding mass increase in the MS data (e.g., +16 Da for hydroxylation, or a doubled mass for dityrosine dimers).
Q3: What are the primary environmental factors that accelerate tyrosine oxidation?
A3: Several factors can promote the oxidation of your peptide:
-
Oxygen: Direct exposure to atmospheric oxygen is a primary driver.[10][11][12]
-
Moisture: The presence of water can accelerate degradation pathways.[13][14] Lyophilized (freeze-dried) powders are far more stable than peptides in solution.[3]
-
Light: Exposure to light, especially UV radiation, can induce photo-oxidation of the tyrosine residue.[3][14]
-
pH: Alkaline conditions (pH > 8) can deprotonate the tyrosine's phenolic group, making it more susceptible to oxidation.[3]
-
Metal Ions: Trace metal ions (e.g., copper, iron) can catalyze the formation of ROS, which in turn oxidize the peptide.[3][15]
Q4: Is it possible to reverse tyrosine oxidation?
A4: Unlike some other amino acid modifications, such as methionine sulfoxide which can sometimes be reduced, the oxidation of tyrosine to form products like dityrosine is generally considered an irreversible process.[16] Therefore, prevention is the only effective strategy.
Section 2: Troubleshooting Guide & Proactive Prevention
This section provides solutions to specific problems you may encounter during your experimental workflow.
Problem 1: Peptide Degradation During Storage
Symptom: You observe discoloration of your lyophilized peptide, or analytical tests on a freshly reconstituted sample show significant impurity peaks.
Root Cause Analysis: Improper storage is the most common cause of peptide degradation. Even as a lyophilized powder, the peptide is not indefinitely stable if exposed to oxygen, moisture, or light.
Solutions & Proactive Measures:
| Storage Parameter | Recommendation | Rationale |
| Physical State | Store as a lyophilized powder. | Minimizes water, which is necessary for hydrolytic and some oxidative degradation pathways.[3] |
| Temperature | Long-term (>2 weeks): -80°C. Short-term (1–2 weeks): -20°C.[13] | Lower temperatures drastically slow down the rate of chemical degradation reactions.[13] |
| Atmosphere | Store in a tightly sealed vial, ideally flushed with an inert gas like argon or nitrogen.[10] | This displaces oxygen, a key reactant in the oxidation process.[10] |
| Light | Store in an amber vial or in a dark container/box. | Protects the light-sensitive tyrosine residue from photo-oxidation.[3][14] |
| Moisture | Store vials inside a desiccator. | Prevents absorption of atmospheric moisture, which compromises long-term stability.[11][13] |
Problem 2: Rapid Oxidation After Reconstitution
Symptom: Your lyophilized peptide appears fine, but upon dissolving it for your experiment, you quickly see signs of precipitation or get inconsistent results.
Root Cause Analysis: The moment a peptide is dissolved, its susceptibility to degradation increases dramatically. The choice of solvent, buffer pH, and handling technique are critical.
Solutions & Proactive Measures:
-
Use High-Purity, Oxygen-Free Solvents: Before reconstitution, degas your buffer or water by sparging with nitrogen or argon, or by using a sonication/vacuum cycle.[10] This removes dissolved oxygen.
-
Optimize Buffer pH: Use a slightly acidic, sterile buffer (pH 5-6) for reconstitution.[11] Avoid alkaline conditions (pH > 8) whenever possible, as they accelerate oxidation.
-
Incorporate Antioxidants: For assays where it will not interfere, consider adding a scavenger antioxidant to your stock solution.
| Antioxidant | Typical Concentration | Notes |
| Dithiothreitol (DTT) | 1-5 mM | A strong reducing agent, often used to protect cysteine but also effective against general oxidation.[16][17] |
| Free Methionine | 0.1% (w/v) | Acts as a "sacrificial" target for oxidizing species.[18] |
| Sodium Thiosulfate | 10 mM | Can act as an oxygen scavenger to prevent oxidation.[18] |
-
Aliquot and Freeze: Never repeatedly freeze-thaw a stock solution.[11][14] After reconstitution, immediately create single-use aliquots and store them at -20°C or -80°C. This minimizes both degradation from temperature cycling and exposure to atmospheric oxygen each time the stock is used.[11]
Problem 3: Inconsistent Results During Assays
Symptom: You notice a drift in your assay results over the course of a long experiment, or results from day-to-day are not reproducible.
Root Cause Analysis: Oxidation can occur during the assay itself, especially in multi-well plates exposed to air and light over several hours.
Solutions & Proactive Measures:
-
Prepare Fresh Dilutions: Always prepare your working dilutions from a frozen, single-use aliquot immediately before starting the assay. Do not store diluted peptides.
-
Minimize Exposure: During the experiment, protect your samples from light by using opaque plates or covering them with foil.
-
Use Metal-Free Buffers: If possible, prepare buffers with metal-free water and reagents to avoid catalytic oxidation.[15]
Section 3: Protocols & Methodologies
Protocol 3.1: Recommended Peptide Handling & Reconstitution Workflow
This protocol outlines the best practices for handling your peptide from receipt to use to ensure maximum stability.
Step-by-Step Procedure:
-
Equilibration: Before opening the vial for the first time, remove it from the freezer and place it in a desiccator. Allow it to warm completely to room temperature (this can take 30-60 minutes). This critical step prevents atmospheric moisture from condensing onto the cold peptide powder.[12]
-
Solvent Preparation: Prepare your desired reconstitution buffer (e.g., sterile water or a buffer at pH 5-6).[11] Degas the solvent by sparging with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully open the vial and add the prepared solvent to dissolve the peptide to a convenient stock concentration (e.g., 1-10 mM). Gently vortex or pipette to mix.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for one experiment.
-
Storage: Tightly cap the aliquots and store them at -20°C or preferably -80°C until use.[11] Avoid using frost-free freezers, as their temperature cycles can degrade the peptide.[10]
Protocol 3.2: Quality Control via RP-HPLC
Use this method to assess the purity of your peptide stock and check for the presence of oxidative products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: A typical gradient would be 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV at 214 nm (for the peptide backbone).
-
UV at 280 nm (sensitive to the tyrosine aromatic ring; changes in this peak relative to the 214 nm peak can indicate modification).
-
-
Analysis:
-
Inject a small amount of your reconstituted peptide.
-
Look for a single, sharp main peak in the chromatogram.
-
Analyze any pre- or post-peaks with the mass spectrometer.
-
A mass increase of +16 Da (or multiples thereof) relative to the main peak is indicative of oxidation (hydroxylation). The appearance of a peak at twice the mass-to-charge ratio may indicate dityrosine dimer formation.
-
References
-
How to Store Peptides | Best Practices for Researchers. GenScript. [Link]
-
Storage and Handling of Peptides. AAPPTEC. [Link]
-
How to store peptides so that they do not lose their properties?. Synthagen. [Link]
-
Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Why Sealed-in-Peptides TM. LifeTein. [Link]
-
Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society. [Link]
-
Mechanistic Insight into Tyrosine Oxidation at Carbon-Fiber Microelectrodes Revealed by Fast-Scan Cyclic Voltammetry. ACS Electrochemistry. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. PubMed. [Link]
-
Oxidation of protein tyrosine or methionine residues:From the amino acid to the peptide. Sci-Hub. [Link]
-
Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences. ResearchGate. [Link]
-
Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. [Link]
-
How to get the peptide containing cysteine without oxidation?. ResearchGate. [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. National Institutes of Health. [Link]
-
How to handle peptides that contain methionine. Biotage. [Link]
-
Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. National Institutes of Health. [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. Royal Society of Chemistry. [Link]
-
Detection methods of dityrosine. ResearchGate. [Link]
-
LC-MS-MS detection of the tyrosine oxidation products after oxidation.... ResearchGate. [Link]
-
For Peer-Review Only. Aston Publications Explorer. [Link]
-
Photocatalytic oxidation of tyrosine using colloidal CdS particles under visible light irradiation. National Institutes of Health. [Link]
-
Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins. PubMed. [Link]
-
Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. MDPI. [Link]
-
HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Univerzita Karlova. [Link]
-
The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. ResearchGate. [Link]
-
Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity. MDPI. [Link]
-
Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. MDPI. [Link]
-
How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. peptide.com [peptide.com]
- 11. genscript.com [genscript.com]
- 12. lifetein.com [lifetein.com]
- 13. jpt.com [jpt.com]
- 14. synthagenlabs.com [synthagenlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, a Key HIV-1 Protease Substrate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of HIV-1 replication, the viral protease stands as a critical enzyme, meticulously cleaving Gag and Gag-Pol polyproteins to assemble mature, infectious virions. The precise recognition and cleavage of specific peptide sequences by this protease are paramount for the viral life cycle, making it a cornerstone of antiretroviral therapy. This guide delves into the structure-activity relationship (SAR) of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2), a synthetic peptide mimicking the natural cleavage site between the matrix (MA) and capsid (CA) proteins of the Gag polyprotein. Through a comparative analysis with other known substrates, this document provides a comprehensive overview supported by experimental data to illuminate the molecular determinants of HIV-1 protease specificity.
The Significance of the MA/CA Cleavage Site
The cleavage of the junction between the matrix (MA) and capsid (CA) proteins is a pivotal event in the maturation of the HIV-1 virus. The peptide sequence Ser-Gln-Asn-Tyr-Pro-Val-Val represents this natural cleavage site, with the scissile bond located between Tyrosine (Tyr) and Proline (Pro). The acetylated N-terminus (Ac-) and amidated C-terminus (-NH2) of the synthetic peptide Ac-SQNYPVV-NH2 enhance its stability and mimic the context of the larger polyprotein, making it a valuable tool for in vitro studies of HIV-1 protease activity and inhibitor screening.[1][2]
Comparative Analysis of HIV-1 Protease Substrates
The efficiency of HIV-1 protease cleavage is highly dependent on the amino acid sequence spanning the P4 to P4' positions of the substrate. Ac-SQNYPVV-NH2 serves as a crucial benchmark for understanding these interactions. Below is a comparative table of natural HIV-1 protease cleavage sites and their reported kinetic parameters, offering a quantitative perspective on the relative efficiency of the MA/CA site cleavage.
| Cleavage Site | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| MA/CA (Ac-SQNYPVV-NH2) | Ser | Gln | Asn | Tyr | Pro | Val | Val | Gln * | 54 | 5.5 | 9.8 x 10³ |
| CA/p2 | Ala | Arg | Val | Leu | Ala | Glu | Ala | Met | - | - | - |
| p2/NC | Ser | Gln | Asn | Tyr | Pro | Ile | Val | Gln | - | - | - |
| p1/p6 | Arg | Pro | Gly | Asn | Phe | Leu | Gln | Ser | - | - | - |
| TF/p6pol | - | - | Leu | Asn | Phe | Pro | Ile | Ser | - | - | - |
| p6pol/PR | - | Ser | Phe | Asn | Phe | Pro | Gln | Ile | - | - | - |
| PR/RT | - | Thr | Leu | Asn | Phe | Pro | Ile | Ser | - | - | - |
| RT/RNase H | - | Ala | Glu | Thr | Phe | Tyr | Val | Asp | - | - | - |
| RNase H/IN | - | Arg | Gln | Ile | Leu | Phe | Leu | Asp | - | - | - |
Structure-Activity Relationship Insights
The specificity of HIV-1 protease is not merely dictated by a simple consensus sequence but rather by the shape and physicochemical properties of the amino acids in the binding pocket.[4][5]
The P1 and P1' Positions: A Critical Duo
The residues flanking the scissile bond, P1 (Tyr) and P1' (Pro) in Ac-SQNYPVV-NH2, are of paramount importance for substrate recognition and cleavage. HIV-1 protease generally prefers large hydrophobic residues at the P1 position. The Tyr residue in the MA/CA substrate fits well into the hydrophobic S1 subsite of the protease.
The P1' position is particularly interesting. While the protease often accommodates large hydrophobic residues here as well, the presence of Proline at the MA/CA cleavage site is unique and essential for the subsequent conformational changes in the CA protein necessary for viral core assembly.[6] This highlights the dual role of the protease in not only cleaving polyproteins but also orchestrating the subsequent steps of virion maturation.
Subsite Preferences and Cooperativity
Studies involving substitutions at various positions of substrate analogs have revealed the intricate interplay between different subsites of the protease. For instance, the S1' subsite is a large and hydrophobic pocket, and substitutions of the P1' Asn in a different cleavage site (the proximal zinc-finger of the nucleocapsid protein) with hydrophobic residues like Phe resulted in a more efficient substrate.[7] This suggests that while the natural sequence is cleaved efficiently, it may not represent the optimal sequence for cleavage rate alone, balancing cleavage efficiency with other biological necessities.
Experimental Protocols
A fundamental technique to assess the structure-activity relationship of HIV-1 protease substrates is the in vitro cleavage assay. Below is a generalized protocol for a fluorometric assay, a common method for quantifying protease activity.
Fluorometric HIV-1 Protease Cleavage Assay
This protocol outlines the steps for measuring the cleavage of a fluorogenic peptide substrate, which can be adapted for competitive assays using non-fluorogenic substrates like Ac-SQNYPVV-NH2.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)[8]
-
Ac-SQNYPVV-NH2 (for competitive assays)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the fluorophore/quencher pair)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HIV-1 protease in the assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare stock solutions of the fluorogenic substrate and the competitor peptide (Ac-SQNYPVV-NH2) in DMSO.
-
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer.
-
For inhibitor/competitor wells, add varying concentrations of Ac-SQNYPVV-NH2.
-
Add the HIV-1 protease to all wells except the negative control (blank) wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence vs. time curves).
-
For competitive inhibition assays, plot the reaction velocity against the concentration of Ac-SQNYPVV-NH2 to determine the inhibition constant (Ki), which reflects its binding affinity to the protease.
-
dot graph "HIV_Protease_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Workflow for a competitive HIV-1 Protease fluorometric assay.";
Logical Framework for SAR Analysis
The exploration of the structure-activity relationship for HIV-1 protease substrates follows a logical progression from identifying the natural substrate to designing and testing analogs to elucidate the role of individual amino acids.
Conclusion
The peptide this compound is a fundamentally important tool for dissecting the intricacies of HIV-1 protease function. Its sequence, derived from the natural MA/CA cleavage site, provides a physiologically relevant context for studying protease-substrate interactions. While the available kinetic data positions it as a moderately efficient substrate, its true significance lies in its role as a benchmark for comparative studies. A comprehensive understanding of its structure-activity relationship, achieved through the systematic analysis of analogs, is crucial for the rational design of novel, potent, and resistance-evading HIV-1 protease inhibitors. Future research focusing on obtaining directly comparable kinetic data for a wider range of natural and synthetic substrates will be invaluable in refining our models of HIV-1 protease specificity and advancing the development of next-generation antiretroviral therapies.
References
-
State of the art prediction of HIV-1 protease cleavage sites. Oxford Academic. [Link]
-
HIV-1 Protease Uses Bi-Specific S2/S2' Subsites To Optimize Cleavage of Two Classes of Target Sites. PMC. [Link]
-
Protease Cleavage Sites in HIV-1 gp120 Recognized by Antigen Processing Enzymes Are Conserved and Located at Receptor Binding Sites. ASM Journals. [Link]
-
Prediction of HIV-1 protease cleavage site using a combination of sequence, structural, and physicochemical features. Semantic Scholar. [Link]
-
Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein. PMC. [Link]
-
Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance. PMC. [Link]
-
Structure-activity relationships of HIV-1 protease inhibitors containing gem-diaminoserine core unit. PubMed. [Link]
-
A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid. PMC. [Link]
-
HIV-1 Protease Substrate Binding and Product Release Pathways Explored with Coarse-Grained Molecular Dynamics. PubMed Central. [Link]
-
Substrate Shape Determines Specificity of Recognition for HIV-1 Protease. Cell. [Link]
-
Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? MDPI. [Link]
-
Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors. PMC. [Link]
-
Mechanism and Kinetics of HIV-1 Protease Activation. MDPI. [Link]
-
Inhibition of human immunodeficiency virus 1 protease in vitro: rational design of substrate analogue inhibitors. PMC. [Link]
-
Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein. MDPI. [Link]
-
Catalytic efficiency and vitality of HIV-1 proteases from African viral subtypes. PMC. [Link]
-
Rate-determining Steps in HIV-1 Protease Catalysis. ResearchGate. [Link]
-
A catalogue of putative HIV-1 protease host cell substrates. PubMed. [Link]
-
Solved Table 1 Kinetic Parameters of HIV-1 Protease with and. Chegg.com. [Link]
-
HIV-1 Protease-Substrate Coevolution in Nelfinavir Resistance. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HIV-1 Protease Substrate - Echelon Biosciences [echelon-inc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 6. HIV-1 Protease Uses Bi-Specific S2/S2’ Subsites To Optimize Cleavage of Two Classes of Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic efficiency and vitality of HIV-1 proteases from African viral subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 Specificity & Selectivity Analysis
[1]
Product Class: Synthetic Peptide Substrate (HIV-1 Protease)
Sequence: this compound
Target Enzyme: HIV-1 Aspartyl Protease (Retropepsin)
Primary Application: Kinetic benchmarking, Inhibitor screening (
Executive Summary
Ac-SQNYPVV-NH2 is a synthetic heptapeptide that mimics the Matrix-Capsid (MA-CA) cleavage site of the HIV-1 Gag polyprotein.[1] It acts as a specific substrate for HIV-1 Protease , an enzyme essential for viral maturation.[1][2]
Unlike complex fluorogenic substrates used for high-throughput screening (HTS), Ac-SQNYPVV-NH2 is primarily used in mechanistic enzymology .[1] Its minimal structure allows researchers to isolate the specific interactions at the catalytic cleft (
Molecular Profile & Mechanism
Physicochemical Properties[1]
-
Sequence: Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val-Amide[1]
-
Cleavage Site: The scissile bond is located between Tyrosine (Tyr, P1) and Proline (Pro, P1') .[1]
-
Modifications:
Mechanism of Action: The "Retro-Specific" Cleavage
HIV-1 Protease is a homodimeric aspartyl protease.[1] Its specificity for Ac-SQNYPVV-NH2 is driven by the unique geometry of the active site which accommodates the Tyr-Pro bond.[1]
The Selectivity Filter:
Most mammalian aspartyl proteases (e.g., Pepsin , Renin , Cathepsin D ) are unable to cleave peptide bonds where Proline is at the
Visualization: Substrate Recognition Logic
The following diagram illustrates the structural logic dictating why HIV-1 Protease cleaves this substrate while human Pepsin does not.
Caption: Specificity filter of Ac-SQNYPVV-NH2. The P1' Proline acts as a negative selector against mammalian proteases.[1]
Specificity & Selectivity Analysis
This section objectively compares Ac-SQNYPVV-NH2 against alternative substrate classes.
Kinetic Specificity ( and )
Ac-SQNYPVV-NH2 is a "low affinity" substrate compared to optimized fluorogenic peptides.[1] It represents the minimal recognition motif.[1]
| Parameter | Ac-SQNYPVV-NH2 (Standard) | FRET Substrates (e.g., RE(Edans)...)[1] | Native Gag Protein |
| 5.0 – 7.0 mM | 2 – 100 | < 10 | |
| ~54 | 1 – 10 | Variable | |
| Assay Readout | HPLC (UV Absorbance) | Fluorescence | Gel Electrophoresis / Western |
| Throughput | Low (Gold Standard for Mechanism) | High (Screening) | Very Low |
| Specificity | High (Strict P1-P1' requirement) | Medium (Fluorophores can cause steric artifacts) | Native |
Key Insight: The high
Selectivity Profile
-
Retroviral Selectivity: Exclusive to retroviral aspartyl proteases (HIV-1, HIV-2, SIV).[1]
-
Host Protease Resistance: Resistant to Pepsin, Renin, and Cathepsin D due to the Proline at
.[1] -
Isoform Selectivity: HIV-1 Protease cleaves this sequence efficiently; however, HIV-2 Protease shows altered kinetics, often requiring slightly different hydrophobic residues at
for optimal turnover.[1]
Experimental Protocol: HPLC-Based Kinetic Assay
Objective: Determine the hydrolysis rate of Ac-SQNYPVV-NH2 by HIV-1 Protease and screen for inhibitors (e.g., Indinavir).
Reagents
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT.[1] (High salt promotes dimer stability).[1]
-
Substrate Stock: 50 mM Ac-SQNYPVV-NH2 in DMSO.
-
Enzyme: Recombinant HIV-1 Protease (approx. 100–500 nM final concentration).[1]
Workflow
-
Preparation: Dilute Substrate to 2–10 mM in Assay Buffer.
-
Initiation: Add HIV-1 Protease to the reaction mixture at 37°C.
-
Incubation: Incubate for 15–60 minutes.
-
Quenching: Stop reaction by adding equal volume of 10% Trifluoroacetic Acid (TFA).
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Quantification: Measure the area of the product peaks (Ac-SQNY and PVV-NH2) relative to the decreasing substrate peak.
Visualization: Assay Workflow
Caption: Step-by-step HPLC workflow for quantifying Ac-SQNYPVV-NH2 cleavage.
References
-
Dreyer, G. B., et al. (1989).[1][3] "Inhibition of human immunodeficiency virus 1 protease in vitro: rational design of substrate analogue inhibitors." Proceedings of the National Academy of Sciences, 86(24), 9752-9756.[1][3] [1]
-
Echelon Biosciences. (n.d.).[1] "HIV-1 Protease Substrate (Ac-SQNYPVV-NH2) Product Data."
-
MedChemExpress. (n.d.).[1] "this compound Product Information."
-
Sodero, A. C. R., et al. (2009).[1][3] "Mecanismo Catalítico e Estado de Protonação do Sítio Ativo de Aspartil Proteases Pepsina-Símiles." Revista Virtual de Química, 1(2).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
